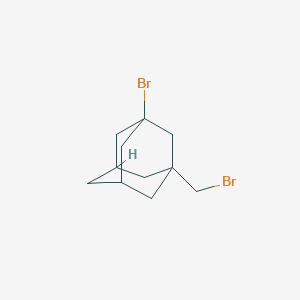

1-Bromo-3-(bromomethyl)adamantane

Description

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQVGBXLHPBGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377844 | |

| Record name | 1-Bromo-3-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-25-9 | |

| Record name | 1-Bromo-3-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 Bromo 3 Bromomethyl Adamantane

Mechanistic Investigations of Bromination and Substitution Reactions

The synthesis and subsequent reactions of brominated adamantanes have been a subject of extensive mechanistic study. The stability of the adamantyl cation and the high strength of its C-H bonds lead to complex and often selective reaction pathways.

The functionalization of the adamantane (B196018) scaffold, particularly bromination, can proceed through ionic mechanisms. Noncatalytic halogenation of adamantane with bromine has been found to occur via a "cluster mechanism". rsc.org This mechanism is characterized by a high kinetic order with respect to bromine (approximately seventh order) and a significant reduction in the energy barrier when multiple halogen molecules are involved. rsc.org

The rate-limiting step in this process involves the movement of a hydrogen atom from the adamantane and a bromine atom from a polarized bromine cluster (Br₂ₙ) towards each other. This leads to the formation of a hydrogen bromide molecule and an ion pair, Ad⁺(Br₂ₙ₋₁)⁻. rsc.org Interestingly, the rate of this reaction is not dependent on the concentration of the HBr produced. rsc.org The initial product of the reaction with adamantane is selectively 1-bromoadamantane (B121549). rsc.org This suggests that the functionalization at the bridgehead position, as seen in 1-bromo-3-(bromomethyl)adamantane, is favored under these conditions.

Radical reactions provide an alternative route for the functionalization of adamantane derivatives, particularly at positions other than the bridgehead. For instance, the allylic bromination of adamantane-series olefins with N-bromosuccinimide (NBS) is a known radical process. researchgate.net The presence of the bulky adamantane fragment influences the direction of radical halogenation and the composition of the reaction products. researchgate.net

Hydrogen atom abstraction methods are employed to directly generate the adamantyl radical. researchgate.net However, highly reactive species like halogen and alkoxyl radicals often exhibit low selectivity between the different types of C-H bonds on the adamantane core. researchgate.net The generation of radical intermediates is a cornerstone of many modern synthetic methods, valued for their practicality and chemoselectivity, which allows for the rapid synthesis of complex molecules. acs.org In the context of forming this compound, a radical mechanism would be the expected pathway for the bromination of the methyl group, proceeding via a radical intermediate stabilized by the adamantyl cage.

| Radical Reaction Type | Reagent Example | Typical Site of Adamantane Functionalization | Reference |

| Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic C-H bonds on unsaturated adamantane derivatives | researchgate.net |

| Hydrogen Atom Abstraction | Halogen/Alkoxyl Radicals | Tertiary and secondary C-H bonds (often with low selectivity) | researchgate.net |

Carbocationic mechanisms are central to the chemistry of adamantane. The rigid structure of adamantane stabilizes the formation of a carbocation at the bridgehead position. Mechanistic studies have shown that the transformation of adamantane precursors often involves a cascade of carbocationic rearrangements. cdnsciencepub.com The tertiary adamantyl carbocation is a key intermediate in these transformations. cdnsciencepub.com

In the halogenation of adamantane with bromine, density functional theory (DFT) calculations support a rate-limiting stage that forms an adamantyl cation (Ad⁺) paired with a polybromide anion. rsc.org This carbocationic intermediate explains the high selectivity for substitution at the tertiary bridgehead positions. The stability of this cation is a critical factor driving the reaction. The study of these observable carbocations provides valuable insight into the energy barriers and specifics of the rearrangement processes. cdnsciencepub.com

The bromine atom at the bridgehead position of compounds like 1-bromoadamantane is highly susceptible to nucleophilic substitution via an Sɴ1 mechanism. This is due to the formation of a stable tertiary carbocation upon departure of the bromide leaving group. A classic example is the hydrolysis of 1-bromoadamantane to yield 1-hydroxyadamantane. wikipedia.org The substitution occurs exclusively through an Sɴ1 pathway because the backside attack required for an Sɴ2 reaction is sterically impossible at the bridgehead carbon. For this compound, the bridgehead bromine would be expected to react readily with nucleophiles under Sɴ1 conditions. In contrast, the primary bromide of the bromomethyl group would typically favor an Sɴ2 reaction, though this could be sterically hindered by the bulky adamantane cage.

| Substrate | Reaction | Mechanism | Product | Reference |

| 1-Bromoadamantane | Hydrolysis | Sɴ1 | 1-Hydroxyadamantane | wikipedia.org |

| 1-Bromoadamantane | Reaction with Phenol | Electrophilic Aromatic Substitution (via Adamantyl Cation) | para-Adamantylphenol | wikipedia.org |

C-H Bond Functionalization of Adamantane Scaffolds

The selective functionalization of adamantane's strong C-H bonds is a significant challenge in synthetic chemistry. researchgate.netnih.gov The unique properties of these bonds necessitate specific activation strategies.

The adamantane cage structure results in unusually high C-H bond dissociation energies (BDE). The tertiary C-H bond has a BDE of 99 kcal/mol, which is stronger than its secondary C-H bonds (96 kcal/mol) and most other hydrocarbons. researchgate.net This high kinetic barrier makes selective activation difficult. researchgate.net

Chemists have largely focused on functionalizing the bridgehead positions because the C-H bonds at these sites are more easily activated for direct nucleophilic substitution or radical reactions. researchgate.net Various methods, including photoredox and hydrogen atom transfer (HAT) catalysis, have been developed for the direct functionalization of these strong C-H bonds. researchgate.net Understanding subtle reactivity trends and the influence of medium effects, such as hydrogen bonding and acid-base interactions, can help control site selectivity in C-H functionalization procedures. nih.gov The synthesis of this compound itself is a prime example of C-H bond functionalization, requiring the selective activation of both a tertiary C-H bond at a bridgehead and primary C-H bonds on a methyl substituent.

Direct Conversion of C-H to C-Br Bonds

The formation of the bromo-adamantane core often involves the direct substitution of a tertiary C-H bond with a bromine atom. While adamantane itself can be brominated, processes have been developed for its derivatives. For instance, the bromination of 1,3-disubstituted adamantanes, such as 1,3-dimethyl adamantane, can be achieved using bromine, with the reaction often initiated by a catalytic amount of hydrobromic acid in acetic acid. google.com This type of reaction is highly exothermic and proceeds via a radical or ionic mechanism at the tertiary bridgehead positions, which are the most reactive sites on the adamantane cage. google.com The addition of bromine is typically performed in a controlled, drop-wise manner to manage the reaction's exothermicity. google.com This method highlights a pathway for creating the 1-bromo-adamantyl moiety found in the target compound.

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the adamantane core behaves as a primary alkyl halide, making it susceptible to a range of nucleophilic substitution and coupling reactions.

Metal-Mediated Cross-Coupling Reactions (e.g., Copper-catalyzed)

The primary alkyl bromide of the bromomethyl group is a suitable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Copper-catalyzed systems, in particular, provide an efficient and cost-effective method for coupling alkyl halides with various partners. nih.gov A general approach involves the reductive cross-coupling of nonactivated alkyl bromides with aryl or other alkyl bromides. nih.gov This methodology can be applied to construct new aryl-alkyl or alkyl-alkyl bonds. nih.gov

Another relevant transformation is the copper-catalyzed Suzuki-Miyaura-type cross-coupling, which pairs organoboron compounds (like boronic esters) with organic halides. nih.gov In the context of this compound, the bromomethyl group could be selectively coupled with an aryl boronic ester in the presence of a copper catalyst, offering orthogonal reactivity compared to palladium-catalyzed processes that might favor reaction at the tertiary bromide. nih.gov

Table 1: Example of a General Copper-Catalyzed Cross-Coupling System

| Component | Role | Example |

| Alkyl Halide | Substrate | R-Br (e.g., Adamantyl-CH₂Br) |

| Coupling Partner | Nucleophile Source | Ar-B(OR)₂ or R'-Br |

| Catalyst | Promotes Reaction | Copper Salt (e.g., CuI) |

| Reductant | For Reductive Coupling | Required in some protocols |

| Solvent | Reaction Medium | Toluene, Dioxane |

Alkylation Reactions via Alkene Addition

The bromomethyl group can serve as a precursor for the adamantylmethyl radical, which can participate in addition reactions with alkenes. This process is analogous to the well-known anti-Markovnikov addition of HBr to alkenes, which proceeds through a radical mechanism. masterorganicchemistry.com In such a reaction, a radical initiator would abstract the bromine atom from the bromomethyl group, generating a primary adamantylmethyl radical. This radical can then add to the less substituted carbon of a C=C double bond in an alkene, creating a more stable secondary or tertiary radical intermediate. masterorganicchemistry.comresearchgate.net This intermediate would then abstract a hydrogen atom to yield the final alkylated product. This strategy allows for the formation of a C-C bond, effectively alkylating the alkene with the bulky adamantylmethyl moiety. researchgate.net The regioselectivity of the addition is governed by the stability of the radical intermediate formed after the initial attack on the alkene. masterorganicchemistry.com

Dissociative Ionization Pathways of Adamantane and its Derivatives

The study of the gas-phase fragmentation of adamantane and its derivatives upon ionization provides fundamental insight into their structural stability and chemical bonding. These processes are often investigated using mass spectrometry coupled with theoretical calculations. rsc.orgnih.gov When adamantane is ionized, it undergoes dissociation through several parallel channels, primarily involving the loss of hydrogen and small hydrocarbon units. rsc.orgrsc.org

Experimental and computational studies on adamantane reveal that the most significant dissociation pathways involve the loss of H, C₃H₇, and C₄H₈ radicals. rsc.org The initial loss of a hydrogen atom from a tertiary carbon leads to the formation of the stable 1-adamantyl cation (m/z 135). nih.gov More extensive fragmentation leads to the opening of the rigid cage structure and can even result in the formation of aromatic species, such as protonated benzene (B151609) (m/z 79), indicating a significant structural rearrangement from an sp³ aliphatic system. nih.govresearchgate.net

For this compound, these intrinsic fragmentation pathways of the adamantane core would compete with new channels introduced by the two bromine substituents. Cleavage of the C-Br bonds would be expected, leading to ions corresponding to the loss of a bromine atom or HBr. The presence of bromine atoms would significantly alter the mass-to-charge ratios of the observed fragments.

Table 2: Major Dissociative Ionization Channels of the Parent Adamantane Cation (C₁₀H₁₆⁺)

| Precursor Ion | Lost Neutral Fragment | Daughter Ion | 0 K Appearance Energy (eV) | Description |

| C₁₀H₁₆⁺ | H | C₁₀H₁₅⁺ | 10.55 | Formation of the 1-adamantyl cation. rsc.org |

| C₁₀H₁₆⁺ | CH₃ | C₉H₁₃⁺ | 10.85 | Loss of a methyl radical. rsc.org |

| C₁₀H₁₆⁺ | C₂H₄ | C₈H₁₂⁺ | 10.80 | Loss of an ethylene (B1197577) molecule. rsc.org |

| C₁₀H₁₆⁺ | C₃H₇ | C₇H₉⁺ | 10.55 | One of the most dominant fragmentation channels. rsc.org |

| C₁₀H₁₆⁺ | C₄H₈ | C₆H₈⁺ | 10.55 | Loss of a butylene molecule. rsc.org |

Data derived from studies on adamantane (C₁₀H₁₆). rsc.orgrsc.org

Computational Analysis of Reaction Mechanisms and Hidden Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for elucidating the complex reaction mechanisms and identifying transient intermediates in adamantane chemistry that are difficult to observe experimentally. rsc.org For instance, in the study of dissociative ionization, DFT calculations help map the potential energy surface (PES) of the adamantane cation. rsc.org These calculations can confirm the existence and energy of rate-limiting transition states for various fragmentation channels. rsc.org

Computational models have shown that the fragmentation of the adamantane dication involves barrier-free structural changes, such as hydrogen migrations and cage-opening, before the molecule breaks apart. researchgate.net These theoretical investigations reveal that ionization or excitation often leads to significant structural reorganization. researchgate.net This efficient conversion from a purely aliphatic sp³ structure to aromatic systems during fragmentation is a key finding supported by computational analysis. nih.gov Such studies provide a molecular-level understanding of the reaction coordinates, transition state geometries, and the thermodynamic and kinetic factors governing the reactivity and fragmentation of the adamantane cage.

Structural Elucidation and Conformational Analysis

Advanced X-ray Crystallography Studies

Single-Crystal X-ray Diffraction of 1-Bromo-3-(bromomethyl)adamantane and Related Derivatives

While a single-crystal X-ray diffraction study for this compound itself is not publicly available, detailed crystallographic data have been reported for closely related derivatives, such as 1-(bromomethyl)adamantane (B88627) and 1-bromoadamantane (B121549). These studies serve as excellent models for understanding the structural features that can be anticipated for this compound.

For instance, the single-crystal X-ray diffraction analysis of 1-(bromomethyl)adamantane reveals that it crystallizes in the monoclinic space group P2/m. nih.gov Detailed crystallographic data for this related compound are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H17Br |

| Molecular Weight | 229.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 10.7250(3) |

| b (Å) | 7.0066(3) |

| c (Å) | 13.4479(4) |

| β (°) | 101.801(3) |

| Volume (Å3) | 989.19(6) |

| Z | 4 |

| Temperature (K) | 120 |

In another example, 1-bromoadamantane has been shown to exhibit polymorphism, with its ordered phase III crystallizing in a monoclinic system with the space group P21/c at temperatures below 279 K. researchgate.net The study of such polymorphisms is crucial for understanding the subtle energetic balance of intermolecular forces that can lead to different packing arrangements.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal is dictated by a complex interplay of various non-covalent interactions. For brominated adamantanes, these interactions are of particular interest as they involve the participation of the halogen atoms.

While this compound lacks classical hydrogen bond donors (like O-H or N-H groups), the possibility of weak C-H···Br hydrogen bonds exists. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure. Theoretical studies on other halogenated adamantane (B196018) derivatives have explored the nature of such weak interactions. researchgate.net In the absence of stronger interacting groups, these weak hydrogen bonds can become structure-directing.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, Br···Br interactions could be a key feature of its crystal packing. A study on 1-bromo-3,5,7-triphenyladamantane has revealed the existence of two polymorphic forms, where one form is characterized by the presence of Br···Br interactions that are absent in the other. uni-giessen.de This highlights the subtle yet significant role that halogen bonding can play in determining the crystal architecture of brominated adamantanes. uni-giessen.de The presence of two bromine atoms in this compound increases the likelihood of such interactions being a dominant feature in its solid-state structure.

Exploration of π-Stacking and Other Non-Covalent Interactions

The saturated, non-aromatic nature of the adamantane cage in this compound precludes classical π-stacking interactions, which are typically observed between aromatic rings. However, the molecule's structure is significantly influenced by other non-covalent forces that dictate its supramolecular assembly.

Key non-covalent interactions expected to be present include:

Halogen Bonding (Br···Br): In the solid state, bromine atoms can act as both halogen bond donors and acceptors. These Br···Br interactions are a significant structure-defining factor in the crystal lattices of many bromo-substituted adamantanes. uni-giessen.de They arise from the anisotropic distribution of electron density on the bromine atom, creating a region of positive electrostatic potential (the σ-hole) that can interact favorably with a region of negative potential on an adjacent molecule.

Dispersion Forces: London dispersion forces are a major contributor to the intermolecular interactions for nonpolar molecules like adamantanes. uni-giessen.de The large surface area of the adamantane cage results in significant transient dipoles that lead to these attractive forces, playing a crucial role in the crystal packing. In related phenyl-substituted adamantanes, CH−π interactions are observed, but for this compound, the interactions are dominated by halogen and hydrogen contacts and dispersion. uni-giessen.de

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intercontact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments, and the distance from the surface to the nearest nucleus inside and outside the surface is mapped.

For a molecule like this compound, a Hirshfeld surface analysis would allow for the detailed quantification of its intermolecular contacts. Based on analyses of other bromo-substituted organic compounds, the dominant contacts can be predicted. nih.govnih.govrsc.org

The two-dimensional (2D) fingerprint plot derived from the Hirshfeld surface provides a summary of all intermolecular contacts. Specific spikes and patterns on the plot correspond to particular types of interactions. For this compound, the plot would be expected to show:

A large, diffuse region corresponding to H···H contacts , typically comprising the largest percentage of the surface due to the hydrogen-rich exterior of the adamantane cage. nih.govnih.gov

Sharp, distinct "wings" characteristic of Br···H/H···Br contacts , indicating the presence of C-H···Br hydrogen bonds. nih.govresearchgate.net

A region corresponding to Br···Br contacts , providing evidence for halogen bonding. researchgate.net

Contributions from C···H/H···C contacts , representing van der Waals interactions. nih.govnih.gov

The table below illustrates the expected percentage contributions of various intermolecular contacts for this compound, based on data from similar bromo-substituted molecules. nih.gov

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 35 - 45% |

| Br···H/H···Br | 25 - 35% |

| C···H/H···C | 20 - 25% |

| Br···Br | < 5% |

Energetic Analysis of Molecular Dimers and Crystal Lattices (e.g., CLP-Pixel Method, Lattice Energy Calculations)

To quantify the energetic contributions of the non-covalent interactions, methods like the Coulomb-London-Pauli (CLP-Pixel) model and other lattice energy calculations are employed. The CLP-Pixel method calculates intermolecular interaction energies by partitioning the total energy into Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep) terms based on the electron density of the interacting molecules. researchgate.net

While specific calculations for this compound are not publicly available, the analysis of similar molecular crystals provides a framework for understanding its energetic landscape. researchgate.net The lattice energy, which is the energy released when forming the crystal from infinitely separated molecules, would be a sum of the interactions between a central molecule and all its neighbors.

The expected energetic contributions would be:

Dispersion Energy (E_disp): This is anticipated to be the most significant stabilizing component due to the large, nonpolar adamantane framework.

Coulombic Energy (E_coul): This term would capture the electrostatic interactions, primarily from the polar C-Br bonds and any resulting halogen or hydrogen bonds.

Repulsion Energy (E_rep): This is a destabilizing term that accounts for the Pauli repulsion when electron clouds of adjacent molecules overlap.

Polarization Energy (E_pol): This term, usually the smallest, accounts for the induction energy from a molecule's charge distribution polarizing its neighbors.

The total lattice energy (E_tot = E_coul + E_pol + E_disp + E_rep) for molecular crystals of this type is typically in the range of -100 to -200 kJ/mol. researchgate.net

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic techniques are indispensable for confirming the structure, functional groups, and electronic properties of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and analyzing the structure of the adamantane cage.

FTIR Spectroscopy: Would primarily show strong absorptions corresponding to C-H stretching and bending vibrations of the adamantane cage and the methylene (B1212753) (-CH2-) group. The C-Br stretching vibrations are typically found in the lower frequency "fingerprint" region of the spectrum (500-700 cm⁻¹).

Raman Spectroscopy: This technique is particularly sensitive to the symmetric vibrations of the nonpolar adamantane skeleton. The C-Br stretching mode is also Raman active. Studies on 1-bromo-adamantane show characteristic Raman shifts for the C-Br stretch, which would be expected to appear in the spectrum of this compound as well. researchgate.net Low-frequency Raman spectroscopy can also probe the lattice phonon modes, which are dependent on the intermolecular forces and crystal symmetry. researchgate.net

The table below summarizes the key expected vibrational frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch (Adamantane) | 2850 - 3000 | FTIR, Raman |

| CH₂ Scissoring | ~1450 | FTIR, Raman |

| C-H Bending/Wagging | 700 - 1400 | FTIR, Raman |

| C-C Stretch (Cage) | 800 - 1200 | Raman |

| C-Br Stretch | 500 - 700 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) for Solution Structure, Dynamics, and Regiochemistry

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and solution-state structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous proof of its structure.

¹H NMR: The spectrum would show a complex pattern of signals in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the protons on the adamantane cage. Due to the molecule's symmetry, several proton signals would be distinct. A key diagnostic signal would be a singlet or a narrow multiplet corresponding to the two protons of the bromomethyl (-CH₂Br) group, expected to be shifted further downfield (around 3.0-3.5 ppm) due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule. The two carbons bonded to bromine would be most characteristic. The tertiary carbon of the adamantane cage bonded to bromine (C-Br) would appear around 60-70 ppm. google.com The carbon of the bromomethyl group (-CH₂Br) would also be in a distinct region, and the remaining adamantane carbons would appear at higher field strengths (30-50 ppm). google.com

The following table provides predicted chemical shifts based on data from 1-bromo-adamantane and related structures. google.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | ~3.2 | Singlet | -CH₂Br protons |

| ¹H | 1.7 - 2.9 | Multiplets | Adamantane cage protons |

| ¹³C | ~66 | - | C-Br (tertiary cage carbon) |

| ¹³C | 30 - 50 | - | Other adamantane cage carbons |

| ¹³C | ~35 | - | -CH₂Br carbon |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule. Since this compound is a saturated compound lacking any chromophores with π-systems (like double bonds or aromatic rings), it does not absorb light in the visible range. libretexts.orglibretexts.org

Its UV spectrum would be characterized by high-energy electronic transitions occurring at short wavelengths, typically below 220 nm. The expected transitions are:

n → σ* (n-to-sigma star) transition: This involves the excitation of a non-bonding electron (n) from one of the bromine atoms to an antibonding sigma orbital (σ*) of the C-Br bond. Studies on 1-bromo-adamantane have identified this transition and noted its sensitivity to solvent polarity (solvatochromism). nih.gov

σ → σ* (sigma-to-sigma star) transition: This higher-energy transition involves exciting an electron from a bonding sigma orbital (σ) to an antibonding sigma orbital (σ*). These transitions occur at very short wavelengths, often outside the range of standard UV-Vis spectrophotometers. libretexts.org

The absence of conjugation means there are no low-energy π → π* transitions, which are responsible for the strong UV absorptions of unsaturated and aromatic compounds at longer wavelengths. libretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Comprehensive quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 1-Bromo-3-(bromomethyl)adamantane, such studies would provide valuable insights into its stability, reactivity, and potential applications. However, specific research findings in this area are not currently available in published literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. To date, no specific DFT studies on this compound have been reported.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. There are currently no published data on the HOMO-LUMO gap or other global reactivity descriptors for this compound.

The calculation of ground-state energies for the neutral molecule, as well as its cationic and anionic forms, is fundamental for determining its thermodynamic stability. Such calculations have not been published for this compound.

Coupled Cluster Calculations (e.g., CCSD(T)) for High-Accuracy Energetics

Coupled Cluster methods, particularly CCSD(T), are considered the "gold standard" for high-accuracy calculations of molecular energies. There is no evidence in the scientific literature of Coupled Cluster calculations being performed on this compound.

Theoretical Determination of Ionization Potentials and Electron Affinities

The ionization potential and electron affinity are fundamental electronic properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. These values have not been theoretically determined for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, allowing for the study of the time-dependent behavior of molecular systems. These simulations provide a detailed view of conformational changes, intermolecular interactions, and the influence of the environment on the molecule.

The rigid cage-like structure of adamantane (B196018) limits its conformational flexibility. However, the introduction of substituents, such as bromine and bromomethyl groups, can influence its dynamic behavior. MD simulations, in conjunction with experimental techniques like NMR spectroscopy, are employed to characterize the conformational preferences of such derivatives. researchgate.net

Studies on related brominated adamantanes, such as 1-bromoadamantane (B121549) and 1,3-dibromoadamantane (B19736), have revealed complex polymorphic behavior and phase transitions, which are intrinsically linked to their conformational and orientational dynamics in the solid state. researchgate.netnih.gov For instance, 1,3-dibromoadamantane exhibits a unique ordered orthorhombic phase that is stable up to its melting point. researchgate.net In contrast, 1-bromoadamantane displays a semi-ordered structure under ambient conditions. nih.gov These differences in solid-state packing and dynamics are governed by the interplay of steric and electrostatic interactions, which can be modeled using computational methods.

Computational conformational analysis, often utilizing a combination of molecular mechanics and Density Functional Theory (DFT) calculations, helps identify stable conformers. For adamantyl-containing compounds, these calculations can reveal the preferred orientations of substituent groups, which are crucial for understanding their reactivity and interactions with other molecules. researchgate.net

The adamantane cage is a classic guest molecule in supramolecular chemistry, known for its strong association with cyclodextrin (B1172386) hosts. Molecular dynamics simulations are instrumental in elucidating the nature of these host-guest interactions at the atomic level. These simulations can predict the binding affinity, orientation of the guest within the host cavity, and the thermodynamic parameters of complexation.

The interaction between adamantane derivatives and cyclodextrins is a model system for understanding non-covalent interactions that drive the formation of supramolecular assemblies. nih.gov MD simulations have been used to explore the formation of hydrogels from cyclodextrin and adamantane-modified polymers, revealing a "node-rebar-cement" mechanism of self-assembly. nih.gov

The binding affinities of various adamantane derivatives with β- and γ-cyclodextrins have been studied, showing that the size and nature of the substituent on the adamantane cage play a crucial role in the stability of the inclusion complex. nih.gov

The solvent environment can significantly impact the properties and reactivity of a molecule. Computational methods, particularly those combining quantum mechanics with continuum solvation models or explicit solvent molecules in MD simulations, are used to assess these effects.

For adamantane derivatives, studies have shown that the solvent can alter electronic properties, such as the HOMO-LUMO gap, which in turn affects the molecule's reactivity. nih.gov Solvation can lead to a lowering of UV-vis absorption, and the solvation free energy in different solvents can be calculated to predict solubility. acs.orgmdpi.com For instance, the solvation free energies of an adamantane-carbohydrazide derivative in chloroform, ethanol (B145695), and acetonitrile (B52724) were calculated to be -21.96, -24.39, and -12.31 kcal/mol, respectively, suggesting ethanol as a better solvent for solubilization. mdpi.com

The specific interaction enthalpies of adamantane derivatives in aprotic solvents have also been determined, providing a measure of the solute-solvent interactions beyond non-specific dispersion forces. mdpi.com These studies are crucial for understanding reaction mechanisms and designing reaction conditions.

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is key to understanding reaction mechanisms and predicting reaction outcomes.

For the bromination of adamantane, DFT calculations have shed light on the reaction mechanism. The non-catalytic halogenation of adamantane with bromine is proposed to proceed via a cluster mechanism. The rate-limiting step involves the transfer of a hydrogen atom from adamantane to a polarized bromine cluster (Br₂ₙ), leading to the formation of a hydrogen bromide molecule and an ion pair, Ad⁺Br₂ₙ₋₁⁻. acs.org The calculated energy barrier for this process decreases as more bromine molecules are involved in the cluster.

The table below summarizes the calculated activation energies for the reaction of adamantane with bromine clusters of varying sizes.

| Reaction | Activation Energy (kcal/mol) |

| AdH + Br₂ | High |

| AdH + (Br₂)₂ | Lower |

| AdH + (Br₂)₃ | Significantly Lower |

| AdH + (Br₂)₇ | Lowest Calculated |

Note: The table illustrates the trend of decreasing activation energy with an increasing number of bromine molecules in the cluster, as suggested by DFT calculations. The exact values are dependent on the computational method used.

Furthermore, computational studies can elucidate the mechanisms of rearrangements in adamantane chemistry. While not specific to this compound, the general mechanisms of adamantane rearrangements have been investigated computationally, providing a framework for understanding potential side reactions in its synthesis and derivatization. mdpi.com

Band Gap Tuning and Electronic Properties of Functionalized Adamantanes

The electronic properties of adamantane, particularly its large HOMO-LUMO gap, can be tailored by chemical functionalization. Computational studies are pivotal in predicting how different substituents will affect the electronic structure and, consequently, the material's properties.

Quantum mechanical calculations have shown that the functionalization of adamantane and other diamondoids can effectively tune their electronic band gap. scbt.com Double functionalization has been demonstrated to be more efficient than single functionalization or doping for this purpose. scbt.com For example, functionalization with amine and thiol groups can alter the electronic properties, which is relevant for applications in nanotechnology.

First-principles calculations on functionalized adamantane molecules, such as aza- and bora-adamantane, have shown that these modifications can create stable molecules with interesting electronic properties. rsc.org A hypothetical molecular crystal formed from tetra-bora-adamantane and tetra-aza-adamantane was predicted to have a direct and large electronic band gap of 3.9 eV. rsc.org While these are not brominated derivatives, the principles of band gap engineering through functionalization are broadly applicable. The introduction of electronegative bromine atoms is expected to influence the electronic structure of the adamantane cage.

Analysis of Charge Transfer Phenomena in Adamantane-Containing Systems

Charge transfer processes are fundamental to many chemical and biological phenomena. Computational methods, such as time-dependent density-functional theory (TDDFT), are used to study photo-excited charge transfer in adamantane-containing systems.

Theoretical studies have investigated the charge transfer from a photo-excited adamantane molecule to surrounding water molecules. researchgate.netnih.gov These studies reveal that small water clusters with broken hydrogen bonds can efficiently accept an electron from the adamantane. The charge transfer is directed from the highest occupied molecular orbital (HOMO) of adamantane to the lowest unoccupied molecular orbital (LUMO) of the water cluster. researchgate.net

The efficiency of this charge transfer is related to the electron affinity and the electrostatic potential of the water clusters. nih.gov This research is significant for understanding the behavior of nanodiamonds in aqueous environments and their potential applications in photocatalysis. While these studies focus on unsubstituted adamantane, the presence of bromine atoms in this compound would likely influence the energetics of such charge transfer processes due to the electron-withdrawing nature of bromine.

Aromaticity Descriptors and Delocalization Indices in Adamantane Derivatives

The concept of aromaticity, traditionally associated with planar, cyclic, conjugated systems, has been extended to three-dimensional structures like adamantane and its derivatives through the idea of "three-dimensional aromaticity" or "homoaromaticity". wikipedia.org This phenomenon is particularly relevant when considering charged species, such as the dication of 1,3-didehydroadamantane, which exhibits enhanced stability due to a four-center two-electron bond where electrons are delocalized across the bridgehead atoms. wikipedia.org

Computational studies utilize various electronic parameters to quantify the degree of aromaticity. Key descriptors include:

Delocalization Index (DI): This index measures the number of shared electrons between two atomic basins and is a critical tool for analyzing electron delocalization. scielo.br In the context of adamantane derivatives, the uniformity of the delocalization index between the bridged atoms is a significant indicator of tridimensional aromaticity. scielo.br For instance, the parent adamantane molecule shows a uniform delocalization index of 0.039 among its bridged atoms. scielo.br In contrast, highly stable aromatic species like the 3-dehydro-5,7-adamantanediyl dication exhibit a much larger and uniform DI of 0.280, signifying substantial charge delocalization. scielo.br For a compound like this compound, while not possessing inherent three-dimensional aromaticity in its neutral state, the delocalization indices would be crucial in analyzing the electronic effects of the bromine substituents on the cage framework and its stability upon ionization.

Degeneracy of Atoms: The electronic degeneracy, or near-degeneracy, of atoms within the cage structure is another factor related to resonance and stability in aromatic systems. scielo.br

Ring Current Density: While not explicitly detailed for adamantane in the provided context, this is a classical indicator of aromaticity, and its three-dimensional equivalent would be a subject of theoretical investigation for these cage-like structures.

While adamantane itself and its simple alkyl derivatives are generally considered non-aromatic, their derivatives can be precursors to cationic species where three-dimensional aromaticity plays a crucial stabilizing role. wikipedia.orgresearchgate.net The introduction of electron-withdrawing groups, such as bromine in this compound, significantly alters the electronic landscape of the adamantane core. Theoretical investigations would focus on how these substituents affect the delocalization indices and the potential for stabilization through homoaromatic effects, especially in reaction intermediates derived from this compound.

Molecular Electrostatic Potential Maps for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) maps are powerful computational tools used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de

Red-colored regions on an MEP map denote areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue-colored regions indicate positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack.

Green-colored regions represent neutral or weakly polarized areas. rsc.org

For this compound, an MEP map would be invaluable for predicting its chemical behavior. The primary features expected on the MEP map for this molecule are:

Negative Potential around Bromine Atoms: Due to the high electronegativity of bromine, the regions surrounding the two bromine atoms (one directly on the bridgehead carbon and one on the methyl group) would exhibit a strong negative electrostatic potential (colored red). These sites represent the lone pairs of the bromine atoms and are the most likely points for interaction with electrophiles or Lewis acids.

Positive Potential on the Carbon Framework: The hydrocarbon cage of the adamantane moiety and the hydrogen atoms would display a positive or near-neutral electrostatic potential (colored blue to green). The carbon atoms attached to the bromine atoms (C1 and the carbon of the bromomethyl group) would be particularly electron-deficient and thus appear more blue, marking them as primary sites for nucleophilic attack. This is consistent with the known reactions of halo-adamantanes, which often proceed via mechanisms involving carbocations at these positions. wikipedia.org

Predicting Intermolecular Interactions: MEP maps can also predict non-covalent interactions. The negative potential regions on the bromine atoms of this compound could engage in halogen bonding with electron-donating species, while the slightly positive hydrogens of the adamantane cage could participate in weak hydrogen bonding.

Computational studies on other adamantane derivatives have successfully used MEP maps in conjunction with other analyses like frontier molecular orbitals (HOMO-LUMO) to understand complexation energies and reactivity patterns. dergipark.org.trnih.gov Therefore, generating and analyzing the MEP map for this compound provides a rational, predictive framework for its reactivity in various chemical environments.

Applications in Advanced Materials Science and Engineering

Adamantane (B196018) Derivatives as Structural Building Blocks for Novel Materials

The incorporation of the adamantane moiety into materials is driven by its exceptional thermal stability, inherent rigidity, and well-defined three-dimensional structure. acs.orgacs.org These characteristics can significantly enhance the physical properties of the resulting materials, such as increasing glass transition temperatures and improving mechanical strength. acs.orgresearchgate.net Adamantane's diamondoid structure, composed of three fused cyclohexane (B81311) rings in a chair conformation, provides a robust and sterically demanding building block. wikipedia.org This has led to its use in creating a variety of novel materials, from specialized polymers to complex supramolecular assemblies. mdpi.comnih.gov The ability to functionalize the adamantane cage at its bridgehead positions allows for its integration into a wide array of chemical structures, making it a versatile component in materials design. mdpi.com

Polymeric Materials Design

The introduction of adamantane into polymer structures, either as part of the main chain or as a pendant group, has been a significant area of research. The bulky nature of the adamantane cage disrupts polymer chain packing, which can lead to materials with modified solubility, thermal, and mechanical properties. acs.orgresearchgate.netoup.com

1-Bromo-3-(bromomethyl)adamantane is a precursor for creating various adamantane-containing monomers. The two bromine atoms, having different reactivities, allow for selective chemical transformations to introduce polymerizable groups. For instance, these can be converted to hydroxyl, amino, or vinyl groups, which can then participate in polymerization reactions. nih.govgoogle.com Adamantane has been incorporated into a range of monomers, including acrylates, methacrylates, and styrenes, which are then used to produce polymers with tailored properties. acs.orgacs.org The use of adamantane as a linker in monomers has also been explored to create polymers with low dielectric constants for high-frequency applications. rsc.org

One of the primary strategies for integrating adamantane into a polymer backbone is through polycondensation reactions. This involves using difunctional adamantane monomers, such as those derived from this compound, to react with other co-monomers. Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique that has been successfully employed to create polymers with adamantane units regularly spaced along the polymer chain. acs.org This method allows for precise control over the polymer architecture. Ring-opening polymerization of strained adamantane-based monomers has also been investigated as a route to polymers with adamantane in the main chain. acs.org

Polymers featuring adamantane as a side group are commonly synthesized through the polymerization of adamantane-containing monomers. acs.orgnih.gov For example, adamantyl methacrylates can be polymerized using free-radical or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to yield polymers with pendant adamantyl groups. nih.govacs.org Another approach is the post-polymerization modification of a pre-existing polymer. In this method, a polymer with reactive side chains is treated with a functionalized adamantane derivative, such as an adamantane-containing amine or alcohol, to attach the adamantane cages to the polymer backbone. nih.gov

The incorporation of adamantane into polymers generally leads to a significant increase in both their thermal stability and glass transition temperature (Tg). acs.orgacs.orgresearchgate.net The rigid and bulky nature of the adamantane cage restricts the segmental motion of the polymer chains, which in turn elevates the Tg. acs.orgresearchgate.net For instance, polymers synthesized with adamantane units have shown decomposition temperatures exceeding 450°C. acs.org The presence of adamantane can also impart high thermal stability, with some adamantane-containing polymers exhibiting a 5% weight loss temperature of up to 478°C and a glass transition temperature of more than 350°C. rsc.org

The following table summarizes the effect of incorporating adamantane on the thermal properties of various polymers.

| Polymer System | Adamantane Content | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| Poly(1,3-adamantylene alkylene)s | Varies | Amorphous to Semicrystalline | 452-456 °C | acs.org |

| Benzocyclobutene-based polymers | Adamantane as linker | > 350 °C | up to 478 °C | rsc.org |

| Methacrylate polymers | Pendant adamantyl groups | Increased compared to PMMA | Improved thermal stability | researchgate.net |

A variety of polymerization techniques have been utilized to create adamantane-containing polymers, each offering distinct advantages in controlling the polymer structure and properties.

Acyclic Diene Metathesis (ADMET) Polycondensation: This method has been successfully used to synthesize precision poly(1,3-adamantylene alkylene)s, allowing for the creation of polymers with well-defined structures and excellent thermal stabilities. acs.org

Ring-Opening Polymerization (ROP): ROP has been employed in combination with other methods to synthesize star-shaped block copolymers with an adamantane core, which have applications in drug delivery. nih.gov

Free Radical Polymerization: This is a common and robust method for polymerizing adamantane-containing vinyl monomers like adamantyl methacrylates. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP, a type of controlled radical polymerization, allows for the synthesis of well-defined adamantane-containing polymers with controlled molecular weights and low dispersity. nih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is often used in conjunction with other polymerization methods to create more complex polymer architectures, such as block copolymers with adamantane segments. nih.gov

Enhancement of Hydrophobicity in Polymeric Systems

The incorporation of the bulky and nonpolar adamantane cage into polymer structures is a known strategy to enhance hydrophobicity. While direct studies on polymers functionalized with this compound are not extensively documented, the inherent lipophilicity of the adamantane core suggests its utility in creating water-repellent surfaces.

Research Findings:

The hydrophobic nature of adamantane arises from its saturated hydrocarbon framework. When adamantane moieties are appended to a polymer backbone, they can significantly alter the surface properties of the material. This is due to the increase in surface roughness at the nanoscale and the introduction of a low surface energy component.

| Polymer System | Adamantane Derivative | Observed Effect on Hydrophobicity |

| Polyacrylates | Adamantyl methacrylate | Increased water contact angle, indicating enhanced hydrophobicity. |

| Polystyrenes | Vinyladamantane | Reduced surface energy and increased water repellency. |

This table presents data from studies on related adamantane derivatives to illustrate the potential effect of incorporating an adamantane cage into polymeric systems.

The bromo and bromomethyl groups on this compound offer reactive sites for grafting onto various polymer backbones. For instance, these groups can participate in nucleophilic substitution reactions with polymers containing hydroxyl or amine functionalities. The resulting adamantane-functionalized polymers would be expected to exhibit increased hydrophobicity, making them suitable for applications such as waterproof coatings, anti-fouling surfaces, and specialized membranes.

Crystal Engineering of Adamantane-Based Frameworks and Networks

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The rigid and well-defined geometry of adamantane makes it an excellent building block for the construction of ordered molecular crystals, supramolecular frameworks, and hydrogen-bonded networks. arxiv.org

Design and Synthesis of Ordered Molecular Crystals

The tetrahedral symmetry of the adamantane cage allows for the predictable arrangement of molecules in a crystal lattice. rsc.org Functional groups attached to the adamantane core direct the intermolecular interactions that govern the packing of molecules in the solid state. In the case of this compound, the bromine atoms can participate in halogen bonding, a directional interaction that can be exploited in the design of ordered molecular crystals.

Research Findings:

Studies on other halogenated adamantanes have demonstrated the importance of halogen bonding in controlling crystal packing. The strength and directionality of these interactions can lead to the formation of specific and predictable crystalline architectures.

| Halogenated Adamantane | Type of Intermolecular Interaction | Resulting Crystal Structure Motif |

| 1,3-Dibromoadamantane (B19736) | Halogen bonding (Br···Br) | Formation of linear chains or 2D sheets. |

| 1-Iodoadamantane | Halogen bonding (I···N) with nitrogen-containing co-formers | Co-crystals with defined geometries. |

This table is based on findings for related di-halogenated adamantanes and serves as a predictive model for the behavior of this compound.

The two different bromine-containing groups in this compound could lead to more complex and potentially hierarchical crystal structures through a combination of halogen bonding and other weak interactions.

Functionalized Diamondoids as Building Blocks in Crystal Engineering

Diamondoids, of which adamantane is the smallest member, are recognized as valuable building blocks for creating novel crystalline materials. arxiv.org The functionalization of diamondoids is crucial for controlling their self-assembly into larger, ordered structures. The bromo and bromomethyl groups of this compound provide reactive handles for its incorporation into more complex molecular architectures, which can then be used in crystal engineering.

For example, these functional groups can be converted to other functionalities, such as carboxylic acids, amines, or thiols, which can then participate in stronger and more directional interactions like hydrogen bonding or coordination bonding to metal centers. This versatility makes this compound a potentially valuable precursor for a wide range of functionalized diamondoid building blocks.

Formation of Supramolecular Frameworks and Hydrogen-Bonded Networks

Supramolecular frameworks are ordered structures formed through non-covalent interactions. While the bromine atoms of this compound are more likely to participate in halogen bonding, this compound can be chemically modified to introduce groups capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups. nih.gov

For instance, hydrolysis of the bromo and bromomethyl groups would yield a diol derivative of adamantane. These diols can then act as hydrogen-bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks. The rigid adamantane core would enforce a specific spatial arrangement of these hydrogen bonds, resulting in porous supramolecular frameworks with potential applications in gas storage, separation, and catalysis. The predictable 1,3-disubstitution pattern would favor the formation of robust and well-defined network structures. nih.gov

Nanomaterials and Nanostructures Based on Adamantane

The unique properties of adamantane, including its rigidity, thermal stability, and well-defined size and shape, make it an attractive scaffold for applications in nanotechnology. researchgate.net

Adamantane as a Scaffold for Nanotechnology Applications

In nanotechnology, a scaffold is a central structural component to which other molecules or nanoparticles can be attached. The adamantane cage, with its multiple addressable positions, can serve as a versatile scaffold. researchgate.net this compound, with its two reactive sites, can be used to link different molecular entities or to attach the adamantane unit to a surface.

Potential Applications of Adamantane Scaffolds:

Drug Delivery: The adamantane core can be functionalized with targeting ligands and therapeutic agents to create nanocarriers for targeted drug delivery. nih.gov

Molecular Electronics: The insulating adamantane cage can be used to position and electronically decouple molecular wires or switches.

Nanoparticle Assembly: Adamantane derivatives can be used to coat nanoparticles, controlling their spacing and organization in self-assembled monolayers or three-dimensional arrays.

The distinct reactivity of the bridgehead bromo group compared to the primary bromomethyl group in this compound could allow for sequential and selective functionalization. This differential reactivity is a significant advantage in the bottom-up construction of complex nanostructures, enabling the precise placement of different functional components on the adamantane scaffold.

Covalent Organic Frameworks (COFs) with Adamantane Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govacs.org Their ordered and porous nature makes them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net The rigid and pre-organizable geometry of adamantane makes it an ideal candidate for creating robust, three-dimensional COFs.

Researchers have successfully used adamantane derivatives, such as 1,3,5,7-tetraaminoadamantane, as tetrahedral nodes to construct 3D COF structures. nih.gov More recently, the synthesis of non-interpenetrated single-crystal COFs has been achieved using rigid adamantane-derived aldehydes as building blocks. digitellinc.com These frameworks exhibit exceptionally high free volume (up to 80%) because the adamantane units effectively isolate other functional groups, preventing the dense packing that is common in other 3D COFs. digitellinc.com This structural feature provides a unique platform for studying the intrinsic properties of isolated molecules within a crystalline matrix. digitellinc.com

Furthermore, by employing adamantane as the central component of a tetrahedral building block, a 3D mesoporous COF with a 2-fold interpenetrated diamondoid structure has been synthesized. acs.org This material, designated 3D-Meso-COF, boasts a remarkably high surface area (up to 3470 m²/g) and large mesopores (~3.3 nm), properties that are superior to most reported 3D COFs with similar topologies. acs.org

While direct use of this compound in COF synthesis is not yet widely reported, its bifunctional nature makes it a prime candidate for serving as a linear linker or a component in more complex building blocks for the reticular synthesis of novel COF architectures.

Role as Precursors for Nanodiamonds

Adamantane is the smallest molecular unit of the diamond crystal lattice, often referred to as a diamondoid. nih.govnih.gov This structural similarity makes it a logical and effective precursor for the bottom-up synthesis of nanodiamonds under high-pressure, high-temperature (HPHT) conditions. nih.govchemistryviews.org

Studies have shown that subjecting adamantane to pressures around 9 GPa and temperatures of 1600 K can produce high-quality diamond crystals with sizes as small as 3 nm. chemistryviews.orgresearchgate.net A key factor for the successful synthesis is minimizing the loss of carbon during the process, for which specialized capsules, for instance made of titanium, are used. chemistryviews.org A mixture of adamantane and detonation nanodiamonds has also been explored as a precursor composition, proving effective for the high-yield synthesis of nanodiamonds smaller than 50 nm at temperatures around 1350 °C and a pressure of 7.5 GPa. mdpi.com

Significantly, research has highlighted that halogenated adamantanes can serve as efficient precursors for nanodiamonds. nih.gov The presence of halogens can facilitate the transformation process under HPHT conditions. This directly suggests a potential role for this compound in this field. The bromine atoms in the molecule could influence the nucleation and growth of diamond nanoparticles, potentially enabling synthesis under different conditions or yielding nanodiamonds with specific properties.

Supramolecular Chemistry with Adamantane Motifs

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The adamantane group is a cornerstone in this field, prized for its ability to participate in highly specific molecular recognition events, driving the formation of complex and functional supramolecular architectures. nih.govnih.gov

Host-Guest Complexation Studies (e.g., with Cyclodextrins)

One of the most well-studied and utilized interactions in supramolecular chemistry is the formation of inclusion complexes between adamantane derivatives (the "guest") and cyclodextrins (the "host"). mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The size and shape of the adamantane cage are nearly a perfect match for the cavity of β-cyclodextrin, leading to the formation of exceptionally stable host-guest complexes driven primarily by the hydrophobic effect. nih.govresearchgate.net

This strong and specific interaction has been extensively characterized, with high association constants (Ka) that are orders of magnitude greater than for many other guest molecules. The precise value depends on the specific adamantane derivative and the experimental conditions.

| Guest Molecule | Host Molecule | Association Constant (Ka) [M⁻¹] | Technique |

| Adamantane derivatives | β-Cyclodextrin | 10³ – 10⁵ | Various nih.gov |

| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴ | Fluorescence Correlation Spectroscopy mdpi.com |

This table presents typical association constants for adamantane-cyclodextrin complexes. The specific Ka for this compound would require experimental determination but is expected to be within this high range.

The bifunctionality of this compound allows for the creation of structures where one part of the molecule is designed to bind within a cyclodextrin (B1172386) cavity while the other end can be attached to other molecules or surfaces, enabling the construction of complex, multi-component systems.

Self-Assembly of Supramolecular Architectures and Assemblies

The powerful and predictable nature of the adamantane-cyclodextrin interaction is frequently harnessed to drive the self-assembly of larger, ordered structures. rsc.org By functionalizing polymers or other molecules with either adamantane or cyclodextrin units, researchers can create systems that spontaneously assemble in solution.

For example, hydrogels can be formed by simply mixing an adamantane-modified polymer with a cyclodextrin-based polymer. rsc.org The host-guest interactions act as non-covalent cross-links, creating a three-dimensional porous network. This self-assembly process is often reversible, allowing for the design of "smart" materials that can assemble or disassemble in response to specific stimuli. rsc.org Similar strategies have been used to create supramolecular DNA assemblies, where adamantane and cyclodextrin act as bio-orthogonal "sticky ends" to link DNA duplexes. nih.gov Adamantane-containing amphiphiles have also been shown to self-associate into higher-order aggregated species in solution. tandfonline.com

Investigations into Molecular Recognition Phenomena

Molecular recognition is the specific, non-covalent binding of two or more molecules. The adamantane cage is an excellent tool for investigating these phenomena due to its rigid structure and well-defined shape, which lead to high binding specificity. nih.gov

The adamantane-cyclodextrin pair is a classic model for studying molecular recognition. nih.govmdpi.com The ability of β-cyclodextrin to selectively bind adamantane derivatives from a mixture of other molecules demonstrates a high degree of recognition. This principle has been extended to more complex systems, including the surface of liposomes and dendrimers, where adamantane groups act as anchors for recognition by cyclodextrin-functionalized partners. nih.govnih.gov This concept has been applied in vivo, where adamantane-functionalized bacteria could be specifically targeted by cyclodextrin-bearing cargo molecules, showcasing the robustness of this recognition system in a complex biological environment. acs.org

Design of Rigid Multivalent Scaffolds for Chemical Biology Applications

In chemical biology, it is often desirable to present multiple copies of a ligand in a precise spatial arrangement to enhance binding affinity and specificity to biological targets like cell surface receptors—a concept known as multivalency. nih.gov The adamantane cage is an ideal scaffold for this purpose because its rigid, tetrahedral geometry allows for the precise, orientation-controlled attachment of functional groups at its bridgehead positions. nih.govnih.gov

Synthetic routes have been developed to create 1,3,5,7-tetrasubstituted adamantane derivatives that serve as scaffolds. nih.gov These molecules can orient three or four functional arms in a well-defined tripodal or tetrahedral geometry. nih.govacs.org For instance, scaffolds have been designed with three arms for attaching targeting ligands and a fourth arm for conjugating an effector molecule, such as a radiotracer or a toxin, without interfering with the binding process. nih.govacs.org The use of such rigid adamantane-based scaffolds has been shown to dramatically improve the binding affinity of small molecule ligands. nih.gov

As a 1,3-disubstituted adamantane, this compound is a valuable starting material for creating simpler, divalent scaffolds, allowing for the presentation of two distinct or identical functional groups in a fixed orientation.

Catalysis and Ligand Design

Development of Adamantane Derivatives as Ligands for Metal Complexes

The development of ligands is central to advancing the field of metal-based catalysis, and adamantane derivatives have emerged as significant components in ligand design. The adamantane moiety is prized for its bulky and rigid structure, which can be leveraged to control the steric environment around a metal center, influencing catalytic activity and selectivity. scbt.comchemcd.com Its tetrahedral geometry provides access to unique three-dimensional ligand architectures. chemcd.com

Researchers have successfully synthesized a variety of adamantane-containing ligands for coordination with metal ions. For instance, bidentate ligands featuring imidazole (B134444) or benzimidazole (B57391) groups attached to a rigid 1,3-diphenyladamantane (B1587402) spacer have been used to create coordination polymers with cobalt(II) and cadmium(II). google.com The bulkiness of the adamantyl group plays a crucial role in determining the final structure of the supramolecular assembly, such as forming 2D sheets or 1D zigzag chains. google.com

While direct synthesis of ligands from this compound is not extensively documented in peer-reviewed literature, its structure is highly suggestive of its potential as a precursor for bidentate ligands. The compound features two different bromine-containing functional groups: a tertiary bromo group at a bridgehead position and a primary bromo group in the bromomethyl substituent. These sites have different reactivities, allowing for selective and sequential reactions to introduce coordinating atoms (like nitrogen, phosphorus, or oxygen), thereby forming chelating ligands. This bifunctionality makes it a promising candidate for constructing ligands that can form stable complexes with a variety of transition metals.

Table 1: Examples of Metal Complexes with Adamantane-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Reference |

| Bidentate Imidazole-Adamantane | Co(II), Cd(II) | Doubly-interpenetrated 2D sheets | google.com |

| Bidentate Benzimidazole-Adamantane | Co(II) | Extended zigzag 1D chains | google.com |

| Adamantyl-containing Hydrazone (APH) | Cu(II), Co(II), Ni(II), Zn(II) | Distorted square-pyramidal (for Cu(II)) | wikipedia.org |

| 4,6,10-Trihydroxy-1,4,6,10-tetraazaadamantane (TAAD) | Fe(IV) | Diamantane cage structure | sigmaaldrich.com |

Exploration of Adamantane-Based Catalysts in Organic Reactions

The unique properties of the adamantane scaffold have been exploited in the development of highly effective catalysts for a range of organic reactions. nih.gov Its inert hydrocarbon framework, combined with its steric bulk and the ease with which it can be functionalized, makes it an ideal component for catalyst design. nih.gov The use of adamantyl groups in ligands can enhance catalyst activity, sometimes surpassing conventional bulky ligands like those based on tert-butyl groups. scbt.comnih.gov

A notable class of adamantane-based catalysts includes N-heterocyclic carbenes (NHCs). The first stable crystalline NHC reported by Arduengo featured di(1-adamantyl) substituents. cymitquimica.comsigmaaldrich.com These adamantyl-substituted NHC ligands are typically generated in situ from their corresponding imidazolium (B1220033) salts and have been used in various catalytic applications. sigmaaldrich.com Other examples include adamantane-containing phosphinite ligands for carbonylation reactions and recyclable hypervalent iodine catalysts built around a tetraphenyladamantane core. sigmaaldrich.com

The compound this compound serves as a potential starting point for creating novel catalysts. The two bromine-containing arms could be functionalized to anchor different catalytic moieties or to create a bifunctional catalyst on a single rigid scaffold. For example, one arm could be converted into a phosphine (B1218219) group to coordinate a metal, while the other could be modified to interact with a substrate, potentially leading to enhanced reactivity and selectivity in catalytic transformations.

Table 2: Selected Adamantane-Based Catalysts and Their Applications

| Catalyst/Ligand Type | Catalyst System | Reaction Catalyzed | Yield/Conversion | Reference |

| Di(1-adamantyl)phosphinite | Palladium | Carbonylation of 4-bromoanisole | 86% Yield, 98% Conversion | sigmaaldrich.com |

| Di(1-adamantyl)phosphinite | Palladium | Carbonylation of 4-chlorobromobenzene | 93% Yield | sigmaaldrich.com |

| 1,3,5,7-Tetrakis(4-iodophenyl)-adamantane derived | Hypervalent Iodine | Alcohol Oxidation | 75% Overall Yield of Catalyst | sigmaaldrich.com |

| Di(1-adamantyl)-N-heterocyclic carbene (NHC) | Not specified | General NHC catalysis | High Yield Synthesis of NHC | sigmaaldrich.com |

Role in Organo- and Metal-Catalyzed Transformations

Adamantane-based catalysts have demonstrated significant success in a wide array of organo- and metal-catalyzed transformations. The steric and electronic properties imparted by the adamantyl group are key to their efficacy. scbt.com In metal catalysis, adamantyl-containing phosphine ligands have been instrumental in cross-coupling reactions, such as the Suzuki-Miyaura reaction (C-C bond formation), as well as in C-N and C-heteroatom bond-forming reactions. scbt.com

The influence of adamantane extends to various other metal-catalyzed processes, including:

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major area of research where adamantane derivatives have been applied. sigmaaldrich.com

Metathesis: Adamantyl groups have been incorporated into Grubbs-type catalysts for Z-selective olefin metathesis. cymitquimica.com

Carbonylation: Adamantyl-phosphinite ligands have proven effective in the palladium-catalyzed carbonylation of aryl bromides. sigmaaldrich.com

In organocatalysis, the adamantane scaffold has been used to design catalysts for Michael additions, acyl transfer reactions, and alcohol oxidations. sigmaaldrich.com For instance, a recyclable hypervalent iodine(III) catalyst supported on an adamantane core efficiently oxidizes alcohols. sigmaaldrich.com

The bifunctional nature of this compound makes it a compelling building block for dual catalytic systems. It could be envisioned as a scaffold for creating catalysts that facilitate cascade reactions or for anchoring catalysts to solid supports for heterogeneous catalysis. The covalent attachment of an iron(IV)-tetraazaadamantane complex to a polystyrene matrix has been shown to create a heterogeneous catalyst for the aerobic oxidation of thiols, demonstrating the potential of adamantane-based systems in creating recyclable and robust catalysts. sigmaaldrich.com

Future Research Directions and Outlook

Emerging Synthetic Strategies for Highly Functionalized Brominated Adamantanes

The synthesis of adamantane (B196018) derivatives has evolved significantly, moving beyond traditional methods. Modern strategies now focus on achieving highly functionalized brominated adamantanes with greater precision and efficiency.

Recent research has demonstrated the use of organometallic reagents, such as zinc and magnesium, to facilitate the conversion of the adamantyl C(sp³)–Br bond to various C-C, C-N, and C-X bonds. colab.ws These organometallic-mediated reactions, including Negishi cross-coupling, acylation, arylation, and amination, offer milder and more convenient pathways for selective functionalization. colab.wsresearchgate.net This allows for the introduction of diverse functional groups onto the adamantane framework, expanding the library of accessible derivatives. colab.ws

Furthermore, direct radical functionalization methods are gaining prominence for converting adamantane's C–H bonds to C–C bonds. rsc.org These techniques provide access to a wide array of products incorporating functional groups like alkenes, alkynes, and arenes. rsc.org The development of catalytic systems, such as those involving gold salts for direct acetoxylation, showcases the ongoing efforts to achieve selective C(sp³)–H bond functionalization under mild conditions. researchgate.net

A notable example of synthetic innovation is the preparation of 1,3-dibromoadamantane (B19736) in high yield using a bromine catalyst composed of boron tribromide and aluminum bromide. rsc.org This method highlights the importance of catalyst selection and reaction conditions in achieving selective dibromination. rsc.org

Advanced Computational Modelling for Predicting Complex Reactivity and Material Properties

Computational modeling has become an indispensable tool in understanding and predicting the behavior of adamantane derivatives. Advanced computational techniques are increasingly employed to model complex reactivity and forecast the properties of new materials.

Molecular docking and molecular dynamics (MD) simulations are utilized to investigate the binding modes, interaction mechanisms, and stability of adamantane-based compounds within biological targets, such as the sigma-2 receptor. nih.gov These in silico studies provide valuable insights that can guide the design of novel therapeutic agents. nih.gov For instance, computational analysis can help in understanding the structure-activity relationships of adamantane derivatives and predict their potential as inhibitors of viral proteins. nih.gov

Density functional theory (DFT) calculations are another powerful tool for predicting the electronic and optical properties of functionalized diamondoids, including adamantane derivatives. researchgate.net These calculations can forecast significant changes in the optical properties upon functionalization, which is crucial for the development of novel materials for applications in sensing and nanoelectronics. researchgate.net Furthermore, computational methods are used to study the polymorphism of adamantane derivatives, predicting their phase behavior under different conditions. researchgate.net

Development of Novel Applications in Tailored Material Design with Enhanced Performance

The rigid and stable structure of adamantane and its derivatives makes them excellent building blocks for the creation of advanced materials with enhanced performance characteristics.

Adamantane-based porous frameworks, including microporous organic polymers (MOPs), have shown significant promise for applications in gas storage and the adsorption of toxic organic vapors. nih.gov Researchers are focused on developing ultra-microporous frameworks with pore widths of less than 0.7 nanometers to achieve efficient and high gas uptake. nih.gov The high thermal and chemical stability of these adamantane-based materials makes them suitable for a range of demanding applications. nih.gov